N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
Description
N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a triazolo-pyridazine derivative characterized by a 3,4-dimethoxyphenyl substituent at the 3-position of the triazolo-pyridazine core, an ethoxyethyl linker, and a terminal methanesulfonamide group. The methanesulfonamide group may enhance solubility and metabolic stability, while the dimethoxyphenyl moiety could influence target binding affinity.
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S/c1-24-12-5-4-11(10-13(12)25-2)16-19-18-14-6-7-15(20-21(14)16)26-9-8-17-27(3,22)23/h4-7,10,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMICPUVKDUOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide, is a derivative of 1,2,4-triazole. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activitiesSimilar compounds have been shown to interact with a2b receptors, which are associated with anticancer activity.
Mode of Action
Triazole derivatives are known for their ability to interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility. In the case of similar compounds, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
Triazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Pharmacokinetics
The hydrogen bond accepting and donating characteristics of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, make this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolopyridazine Core : This structural motif is known for its diverse biological activities.
- Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
- Methanesulfonamide Moiety : Often associated with pharmacological activity due to its ability to form hydrogen bonds.
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Effects
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:
- In vitro Studies : Compounds containing triazolopyridazine cores have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism : These effects are often mediated through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research suggests that similar compounds possess antimicrobial properties:
- Bacterial Inhibition : Triazolopyridazine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of a triazolopyridazine derivative on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
-
Antimicrobial Efficacy :
- A series of experiments tested the antimicrobial activity of related compounds against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.
Research Findings
A comprehensive review of literature reveals consistent findings regarding the biological activity of related compounds. Key points include:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Triazolopyridazines | Induction of apoptosis in cancer cells |
| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial growth |
| Enzyme Inhibition | Various analogs | Modulation of metabolic enzyme activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Core Structure Differences: The target compound’s triazolo-pyridazine core differs from imidazo-pyridine (cpd S3) and triazine-sulfonamide (metsulfuron) analogs.
Substituent Effects :
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity compared to the single 4-methoxyphenyl substituent in . This could influence blood-brain barrier penetration or receptor binding .
- Terminal Functional Groups : The methanesulfonamide group in the target compound contrasts with the amine group in and the ester-linked sulfonamide in metsulfuron . Sulfonamides generally improve metabolic stability but may increase renal toxicity risks .
Toxicity and Safety :
- The ethanamine analog exhibits acute oral toxicity (GHS Category 4) and skin irritation, likely due to its amine group. The target compound’s methanesulfonamide moiety could mitigate these risks but may introduce new liabilities, such as sulfonamide hypersensitivity .
Synthetic Pathways :
- Methanesulfonyl chloride, used in the synthesis of cpd S3 , is a common reagent for introducing sulfonamide groups. The target compound’s synthesis may follow similar steps, though its dimethoxyphenyl substituent would require additional protection/deprotection steps.
Pharmacological Potential (Extrapolated)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
